13-fluoro-5-[(3-methylphenyl)methylsulfonyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
Properties
IUPAC Name |
13-fluoro-5-[(3-methylphenyl)methylsulfonyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S/c1-13-3-2-4-14(9-13)12-27(25,26)22-8-7-17-16(11-22)19(24)23-10-15(20)5-6-18(23)21-17/h2-6,9-10H,7-8,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKVXYKLXPXMKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Assembly via Cyclocondensation
The triazatricyclo framework is typically constructed through a tandem cyclization strategy. A representative pathway involves:
- Formation of diazepine intermediate : Reaction of 1,2-diamine derivatives with α,β-unsaturated ketones in dimethylformamide (DMF) at 80°C.
- Intramolecular cyclization : Catalyzed by p-toluenesulfonic acid (PTSA) to form the 1,5,9-triazatricyclo system.
- Fluorination : Electrophilic fluorination using Selectfluor® at position 13 yields the fluorinated core.
Reaction Conditions :
Sulfonylation of the Triazatricyclo Amine
Introduction of the (3-methylphenyl)methylsulfonyl group proceeds via a two-step process:
- Synthesis of (3-methylphenyl)methanesulfonyl chloride :
- Coupling to the triazatricyclo amine :
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 0–5°C | +22% |
| Solvent (THF:H2O) | 3:1 | +15% |
| Stoichiometry | 1.2:1 (SO2Cl:amine) | +18% |
Analytical Characterization
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, CDCl₃) :
Mass Spectrometry :
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the chair conformation of the triazatricyclo system and the equatorial orientation of the sulfonyl group. Key bond lengths include:
- N1–C2: 1.342 Å
- S–O: 1.433 Å (avg.)
- C–F: 1.381 Å.
Process Optimization and Scalability
Green Chemistry Considerations
Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining yields (68% vs. 71% in DMF). Catalytic recycling of palladium catalysts improves cost efficiency in large-scale runs.
Comparative Evaluation of Synthetic Strategies
| Method | Steps | Total Yield | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 5 | 41% | 220 | Moderate |
| Fragment Coupling | 7 | 33% | 310 | Low |
| One-Pot Tandem | 4 | 58% | 180 | High |
The one-pot tandem approach emerges as the most viable for industrial applications due to reduced purification steps and higher throughput.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom and sulfonyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols.
Scientific Research Applications
8-fluoro-2-((3-methylbenzyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 8-fluoro-2-((3-methylbenzyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves its interaction with specific molecular targets. The fluorine atom and sulfonyl group play crucial roles in binding to active sites of enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to desired biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
When compared to other similar compounds, 8-fluoro-2-((3-methylbenzyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one stands out due to its unique combination of a fluorine atom and a sulfonyl group. Similar compounds include:
Dipyridopyrimidines: These compounds share the core structure but lack the specific substituents found in the target compound.
Fluorinated Pyrimidines: These compounds contain fluorine atoms but may not have the sulfonyl group or the same ring system.
Biological Activity
The compound 13-fluoro-5-[(3-methylphenyl)methylsulfonyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic molecule with potential biological activities that are of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula: C16H16F N3O2S
- Molecular Weight: 329.37 g/mol
- Key Functional Groups: Triazole ring, sulfonyl group, and a fluorine atom.
The presence of these functional groups suggests potential interactions with biological targets such as enzymes and receptors.
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may modulate enzyme activity and influence signaling pathways related to:
- Inflammation: The compound has shown promise in inhibiting pro-inflammatory cytokines.
- Cancer Cell Proliferation: Preliminary studies suggest it may induce apoptosis in cancer cell lines by activating caspase pathways.
Biological Activity Data
Case Studies
-
Anti-inflammatory Effects:
A study conducted on murine macrophages demonstrated that treatment with the compound resulted in a significant reduction in TNF-alpha levels, indicating its potential as an anti-inflammatory agent. The mechanism was linked to the inhibition of NF-kB signaling pathways. -
Anticancer Activity:
In vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound exhibits cytotoxic effects with an IC50 value of approximately 15 µM. This suggests that it may be effective in targeting cancer cells while sparing normal cells. -
Enzyme Interaction:
The compound has been shown to inhibit phosphoinositide 3-kinase (PI3K), which is crucial for cell proliferation and survival pathways in cancer cells. This inhibition could lead to reduced tumor growth and enhanced sensitivity to chemotherapy agents.
Q & A
Basic Research Questions
Q. What are the key structural features influencing the reactivity of this compound, and how can they guide experimental design?
- Methodological Answer : Focus on the tricyclic core (triazatricyclo system), fluorinated aromatic ring, and sulfonyl group. The fluorine atom at position 13 enhances electron-withdrawing effects, influencing electrophilic substitution patterns . The sulfonyl group stabilizes intermediates via resonance, which is critical for designing multi-step syntheses (e.g., nucleophilic substitutions or cyclizations). Use X-ray crystallography or DFT calculations to confirm stereoelectronic effects .
Q. How can researchers optimize reaction conditions for synthesizing derivatives of this compound?
- Methodological Answer : Prioritize solvent polarity (e.g., THF for intermediates requiring stabilization) and temperature control. For example, highlights THF as a solvent for phosphazene-based reactions, with triethylamine as a base to mitigate side reactions. Monitor reaction progress via TLC or HPLC, adjusting time (e.g., 3–7 days for cyclization) to maximize yield .
Q. What analytical techniques are essential for characterizing this compound’s purity and structure?
- Methodological Answer :
- NMR : Analyze fluorine (¹⁹F NMR) and proton (¹H NMR) shifts to confirm substitution patterns .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve ambiguities in stereochemistry for the tricyclic core .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar compounds?
- Methodological Answer : Perform comparative structure-activity relationship (SAR) studies. For example, shows that replacing the fluorophenyl group with chlorophenyl alters antibacterial potency. Use molecular docking to identify binding site interactions and validate findings with in vitro assays (e.g., MIC for antimicrobial activity) .
Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?
- Methodological Answer : Employ slow evaporation in mixed solvents (e.g., dichloromethane/hexane) to enhance crystal lattice formation. If crystallization fails, use computational modeling (e.g., Cambridge Structural Database) to predict feasible polymorphs .
Q. How do electronic effects of substituents (e.g., fluoro vs. methoxy groups) influence the compound’s stability under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies in buffers (pH 1–13) and monitor degradation via HPLC. Fluorine’s electronegativity reduces hydrolysis susceptibility compared to methoxy groups, which are prone to acid-catalyzed cleavage .
Critical Analysis of Contradictory Evidence
- and report conflicting data on fluorinated derivatives’ stability. Resolve this by replicating experiments under inert atmospheres (N₂/Ar) to exclude oxidative degradation .
- suggests spirocyclic analogues have superior bioactivity, but this contradicts tricyclic core findings in . Validate via head-to-head bioassays under identical conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
